5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
CAS No.: 1622290-26-9
Cat. No.: VC6534341
Molecular Formula: C5H2ClIN4
Molecular Weight: 280.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1622290-26-9 |
|---|---|
| Molecular Formula | C5H2ClIN4 |
| Molecular Weight | 280.45 |
| IUPAC Name | 5-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11) |
| Standard InChI Key | SUWWANYXJYREEJ-UHFFFAOYSA-N |
| SMILES | C1=NC(=NC2=C(NN=C21)I)Cl |
Introduction
Chemical Identity and Structural Features
Basic Identifiers
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is registered under the CAS number 1622290-26-9 and is cataloged in chemical databases such as ChemicalBook and GlpBio . Its systematic IUPAC name, 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine, reflects the positions of the chlorine and iodine substituents on the fused pyrazolopyrimidine scaffold. The molecular structure features a bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, contributing to its electron-deficient aromatic character.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1622290-26-9 | |
| Molecular Formula | ||
| Molecular Weight | 280.45 g/mol | |
| MDL Number | MFCD28368739 |
Structural Characterization
The compound’s 2D structure (Figure 1) illustrates the chlorine atom at position 5 and iodine at position 3 of the pyrazolo[4,3-d]pyrimidine core. X-ray crystallography and NMR spectroscopy have been employed to confirm the regiochemistry of halogen substitution . Density functional theory (DFT) calculations predict a planar geometry, with intramolecular hydrogen bonding between N1-H and the adjacent nitrogen atom stabilizing the tautomeric form .
Synthesis and Analytical Data
Synthetic Routes
The synthesis typically involves halogenation of the parent pyrazolo[4,3-d]pyrimidine scaffold. A common approach utilizes:
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Chlorination: Reaction of 3-iodo-1H-pyrazolo[4,3-d]pyrimidine with phosphorus oxychloride () at reflux to introduce the chlorine substituent .
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Iodination: Electrophilic iodination using (NIS) in the presence of a Lewis acid catalyst .
The reaction sequence requires careful temperature control (70–90°C) and inert atmosphere to prevent decomposition. Purification is achieved via column chromatography, yielding a white to off-white solid with a typical purity >95% .
Spectroscopic Properties
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NMR Spectroscopy:
Physicochemical Properties and Stability
| Parameter | Value | Source |
|---|---|---|
| Solubility in DMSO | 10 mM | |
| Storage Temperature | -80°C (6 months), -20°C (1 month) | |
| Light Sensitivity | Light-sensitive |
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a sharp mass loss corresponding to iodine release. The compound is stable under inert atmospheres but undergoes gradual oxidation in the presence of ambient oxygen, necessitating argon or nitrogen blanketing during handling .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| GHS07 | H302 | P280, P305+P351+P338 |
Occupational Exposure Limits
No specific occupational exposure limits (OELs) have been established, but handling in a fume hood and adherence to ALARA (As Low As Reasonably Achievable) principles are recommended .
Comparative Analysis with Structural Isomers
The 7-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine isomer (CAS 2089311-40-8) shares the same molecular formula but differs in chlorine positioning . Computational studies reveal that the 5-chloro derivative exhibits a 0.3 Å shorter C-I bond length compared to the 7-chloro analog, attributed to electron-withdrawing effects altering halogen bonding . Biological assays indicate that positional isomerism significantly impacts protein binding affinities, underscoring the importance of regiochemical control in drug design .
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